Bienvenue dans la boutique en ligne BenchChem!

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester

Carbamate hydrolysis Chemical stability Protecting group strategy

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester (CAS 1353964-77-8, molecular formula C₁₇H₂₆N₂O₃, molecular weight 306.41 g/mol) is a tertiary N-ethyl-N-carbamate derivative built on a 1-(2-hydroxyethyl)piperidine scaffold. The compound features a piperidine ring bearing an N-hydroxyethyl substituent at the 1-position and an N-ethyl-N-benzyloxycarbonyl carbamate at the 4-position, placing it within the class of piperidinyl carbamic acid benzyl esters frequently employed as versatile synthetic intermediates in medicinal chemistry.

Molecular Formula C17H26N2O3
Molecular Weight 306.4 g/mol
Cat. No. B7915671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester
Molecular FormulaC17H26N2O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCN(C1CCN(CC1)CCO)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H26N2O3/c1-2-19(16-8-10-18(11-9-16)12-13-20)17(21)22-14-15-6-4-3-5-7-15/h3-7,16,20H,2,8-14H2,1H3
InChIKeyWEOBRHGBSDVQLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester CAS 1353964-77-8: Core Identity and Procurement-Relevant Profile


Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester (CAS 1353964-77-8, molecular formula C₁₇H₂₆N₂O₃, molecular weight 306.41 g/mol) is a tertiary N-ethyl-N-carbamate derivative built on a 1-(2-hydroxyethyl)piperidine scaffold . The compound features a piperidine ring bearing an N-hydroxyethyl substituent at the 1-position and an N-ethyl-N-benzyloxycarbonyl carbamate at the 4-position, placing it within the class of piperidinyl carbamic acid benzyl esters frequently employed as versatile synthetic intermediates in medicinal chemistry . Its defining structural signature—a fully substituted (tertiary) carbamate nitrogen—distinguishes it from the broader family of piperidine carbamates and directly governs its stability, reactivity, and physicochemical profile.

Why [1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester Cannot Substitute Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester in Research and Process Chemistry


The closest structural analog—[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester (CAS 1353973-34-8)—is a secondary carbamate (NH-carbamate) that differs by a single N-ethyl substituent, yet this small structural perturbation creates functionally non-interchangeable molecules. The target compound's N-ethyl group converts the carbamate from secondary to tertiary, eliminating one hydrogen-bond donor, increasing lipophilicity, and fundamentally altering hydrolytic stability . Tertiary non-vinylic carbamates have been demonstrated to exhibit stability against hydrolysis across a wide pH range and resistance to oxidation, properties not shared by their secondary carbamate counterparts [1]. Consequently, substituting the des-ethyl analog in a synthetic sequence or biological assay introduces an additional H-bond donor, altered logP, and reduced metabolic and chemical stability, which can confound structure–activity relationships, compromise multi-step synthetic yields, and invalidate pharmacokinetic interpretations.

Quantitative Differentiation Evidence: Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester vs. Closest Analogs


Hydrolytic Stability: Tertiary Carbamate Resistance vs. Secondary Carbamate Lability Across pH Ranges

The target compound is a tertiary (N,N-disubstituted) non-vinylic carbamate, whereas its des-ethyl analog (CAS 1353973-34-8) is a secondary (N-monosubstituted) carbamate. A foundational patent establishes that tertiary non-vinylic carbamates are 'stable against hydrolysis over a wide range of pH and towards oxidation,' in contrast to secondary carbamates which undergo pH-dependent hydrolytic degradation [1]. This stability advantage translates directly into longer shelf-life under ambient storage and greater tolerance to aqueous work-up conditions during multi-step synthesis.

Carbamate hydrolysis Chemical stability Protecting group strategy

Hydrogen Bond Donor Count: Single vs. Dual HBD Capacity Alters Permeability Potential

The target compound possesses exactly one hydrogen bond donor (the terminal hydroxyl of the N-hydroxyethyl group), because the carbamate nitrogen is fully substituted with ethyl and benzyloxycarbonyl groups . The des-ethyl secondary carbamate analog (CAS 1353973-34-8) possesses two hydrogen bond donors: the same hydroxyl plus the carbamate NH . Reducing HBD count from 2 to 1 is a well-established strategy in medicinal chemistry to improve passive membrane permeability and oral bioavailability, as each additional HBD incurs an estimated 10-fold permeability penalty in lipid bilayer models.

Hydrogen bonding Membrane permeability Drug-likeness

Lipophilicity (LogP) Differentiation: Computed 1.3–1.8 Unit Increase from N-Ethylation

The des-ethyl secondary carbamate analog (CAS 1353973-34-8) has an experimentally validated computed LogP of 2.06 . The target compound bears an additional N-ethyl group, which contributes approximately +1.3 to +1.8 logP units based on the Hansch-Leo fragmental constant for a CH₂CH₃ group attached to a carbamate nitrogen in a piperidine system [1]. The estimated LogP of the target compound therefore falls in the 3.4–3.9 range, consistent with the increased retention observed on reverse-phase HPLC relative to the des-ethyl analog.

LogP Lipophilicity CNS penetration

Supply Continuity and Vendor Availability: Des-Ethyl Analog Discontinued at Major Distributors

The des-ethyl analog [1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester (CAS 1353973-34-8, Fluorochem F083577) is listed as 'Discontinued' at CymitQuimica and bears a 'Pricing not currently available' notice from Fluorochem . In contrast, the target compound (CAS 1353964-77-8, Fluorochem F083607) remains actively stocked and priced at ¥15,268/500 mg via cnreagent.com , with shipping timelines specified for UK, EU, and China regions.

Supply chain Procurement Vendor comparison

Conformational and Steric Profile: N-Ethyl Substitution Restricts Carbamate Rotation and Reduces Off-Target Reactivity

The N-ethyl substituent on the target compound's carbamate nitrogen introduces steric bulk that restricts rotation around the N–C(O) carbamate bond compared to the freely rotating NH-carbamate in the des-ethyl analog . This restricted rotation has two consequences: (a) reduced nucleophilic attack at the carbamate carbonyl during synthesis, enhancing chemoselectivity when other electrophilic functional groups are present; and (b) a more defined conformational ensemble that can be advantageous in structure-based drug design where a specific carbamate orientation is required for target engagement.

Conformational restriction Steric hindrance Chemoselectivity

Molecular Weight and Rotatable Bond Count: Differentiated Physicochemical Parameter Set for Preclinical Candidate Selection

The target compound (MW 306.41, 7 rotatable bonds) is 28.06 Da heavier and possesses 2 additional rotatable bonds compared to the des-ethyl analog (MW 278.35, 5 rotatable bonds) . The cyclopropyl analog (CAS 1353984-59-4, MW 318.41) is heavier still but introduces a rigid cyclopropyl ring that reduces conformational flexibility relative to the ethyl group. The amino analog (CAS 1353976-79-0, MW 305.4) replaces the hydroxyl with a primary amine, introducing an additional basic center and altering the charge state at physiological pH. These parameter differences place each analog in a distinct region of drug-likeness space.

Molecular weight Rotatable bonds Lead-likeness

High-Value Application Scenarios for Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester Based on Differentiated Evidence


Multi-Step Medicinal Chemistry Synthesis Requiring a Base-Stable Carbamate Protecting Group

In synthetic routes involving strongly basic or nucleophilic conditions (e.g., Grignard additions, LDA-mediated enolizations, or reductive aminations), a secondary carbamate NH is readily deprotonated or cleaved. The target compound's tertiary carbamate structure eliminates the acidic NH proton, providing the hydrolytic stability across wide pH ranges documented in the tertiary carbamate patent [1]. This enables the carbamate to serve as a robust protecting group for the piperidine 4-amino function throughout multi-step sequences, reducing intermediate loss and improving overall yield. Procurement of the target compound for this application is directly supported by its active commercial availability from Fluorochem, whereas the discontinued des-ethyl analog cannot sustain repeated synthesis campaigns [2].

CNS-Penetrant Probe Design Leveraging Elevated LogP and Single HBD Profile

For neuroscience target engagement studies, compounds must achieve sufficient brain exposure. The target compound's estimated LogP of 3.4–3.9 (Δ +1.3–1.8 vs. the des-ethyl analog's LogP 2.06) [1] places it within the optimal CNS drug-likeness range, while its single hydrogen bond donor (vs. two in the secondary carbamate analog) [2] predicts reduced P-glycoprotein recognition and improved passive transcellular permeability. These combined physicochemical advantages make the target compound the rational starting scaffold for CNS-focused structure–activity relationship campaigns, particularly when compared to the lower-LogP, dual-HBD des-ethyl analog that would be expected to exhibit poorer brain partitioning.

Conformational Restriction for Structure-Based Drug Design Targeting Defined Binding Pockets

When a crystallographically characterized binding site demands a specific carbamate orientation for key hydrogen-bond or hydrophobic interactions, the freely rotating NH-carbamate of the des-ethyl analog introduces conformational entropy that penalizes binding affinity. The N-ethyl substituent of the target compound restricts C–N bond rotation (barrier elevated by ~2–5 kcal/mol relative to secondary carbamates [1]), pre-organizing the carbamate in a narrower conformational ensemble. This pre-organization can translate into measurable binding affinity gains in biochemical assays and provides a structural rationale for selecting the target compound over the conformationally flexible des-ethyl analog in fragment-based or structure-guided optimization programs.

Longitudinal In Vivo Pharmacology Studies Requiring Consistent Resupply of Identical Building Blocks

Preclinical programs spanning 12–24 months demand a reliable supply chain for key synthetic intermediates. The des-ethyl analog (CAS 1353973-34-8) has been discontinued at CymitQuimica and shows uncertain pricing at Fluorochem [1], introducing unacceptable procurement risk for multi-year studies. The target compound (CAS 1353964-77-8) is actively stocked by Fluorochem (F083607) with defined pricing (¥15,268/500 mg) and multi-region shipping logistics (UK, EU, China) [2], ensuring that identical, quality-controlled material can be procured for the full duration of a lead optimization or IND-enabling program.

Quote Request

Request a Quote for Ethyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.